

An In-depth Technical Guide to the Isomeric Composition of Technical Grade Dinocap

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Compound of Interest

Compound Name: *Dinocap*

Cat. No.: *B1148560*

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Introduction

Technical grade **dinocap** is a complex mixture of isomeric dinitrophenyl crotonates historically used as a fungicide and acaricide. Its biological activity and toxicological profile are intrinsically linked to its specific isomeric composition. This guide provides a detailed analysis of the isomers present in technical grade **dinocap**, quantitative data on their distribution, and the experimental methodologies used for their characterization.

Dinocap's core structure consists of a dinitrophenyl ring esterified with crotonic acid and substituted with an octyl group. The isomerism arises from two main sources: the substitution pattern of the nitro groups on the phenyl ring and the branching of the octyl side chain.

Specifically, technical **dinocap** is primarily a mixture of:

- 2,4-dinitro-6-octylphenyl crotonates (2,4-DNOPC)
- 2,6-dinitro-4-octylphenyl crotonates (2,6-DNOPC)

Further complexity is introduced by the "octyl" group, which is itself a mixture of three isomers:

- 1-methylheptyl (MH)
- 1-ethylhexyl (EH)

- 1-propylpentyl (PP)

This results in a total of six primary isomeric esters, each with a corresponding phenolic degradation product. The ratio of the 2,4-DNOPC isomers to the 2,6-DNOPC isomers is approximately 2:1 to 2.6:1.[1] One specific isomer, 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate, is also known as meptyl**dinocap** and is recognized as the most biologically active component.[2]

Isomeric Composition of Technical Grade Dinocap

The analysis of technical grade **dinocap** reveals a consistent, albeit complex, distribution of its six major isomeric esters. The following table summarizes the typical quantitative composition based on available data. It is important to note that the exact percentages can vary slightly between different production batches.

| Isomer Name | Abbreviation | Typical Percentage (%) |
|--|--------------|------------------------|
| 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate | 2,4-DN-MH | ~22% |
| 2,4-dinitro-6-(1-ethylhexyl)phenyl crotonate | 2,4-DN-EH | ~22% |
| 2,4-dinitro-6-(1-propylpentyl)phenyl crotonate | 2,4-DN-PP | ~22% |
| 2,6-dinitro-4-(1-methylheptyl)phenyl crotonate | 2,6-DN-MH | ~11% |
| 2,6-dinitro-4-(1-ethylhexyl)phenyl crotonate | 2,6-DN-EH | ~11% |
| 2,6-dinitro-4-(1-propylpentyl)phenyl crotonate | 2,6-DN-PP | ~11% |

Source: Adapted from EURL-SRM - Analytical Observations Report.[2]

Experimental Protocols for Isomer Analysis

The determination of the isomeric composition of **dinocap** is analytically challenging due to the structural similarity of the isomers, their thermal instability, and the general lack of commercially available analytical standards for all individual isomers except meptyl**dinocap**.^[3] A robust and widely adopted method involves the alkaline hydrolysis of the **dinocap** esters to their corresponding phenols, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Principle

This method simplifies the complex mixture of six ester isomers into a mixture of their six corresponding phenolic analogues. This approach circumvents the issues of thermal degradation of the parent esters during gas chromatography and in-source fragmentation during LC-MS/MS analysis of the esters.^{[2][3]} The total **dinocap** content is then determined by the summation of the individual phenol concentrations.

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticide residues, including **dinocap**, from various matrices.

- **Homogenization:** A representative sample (e.g., 10-15 g of a fruit or vegetable matrix) is homogenized.
- **Extraction:** The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.
- **Salting Out:** A mixture of salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogenocitrate sesquihydrate) is added. The tube is immediately shaken vigorously for 1 minute.
- **Centrifugation:** The sample is centrifuged at ≥ 3000 g for 5 minutes. The upper acetonitrile layer contains the extracted analytes.

Alkaline Hydrolysis

- **Aliquot Transfer:** Transfer a 0.5 mL aliquot of the QuEChERS raw extract into a vial.^[3]
- **Hydrolysis Induction:** Add 10 μ L of a 25% aqueous ammonia solution to the extract.^[3]

- **Reaction:** Allow the hydrolysis reaction to proceed at room temperature for 12 hours to ensure the complete conversion of all 2,4-DNOPC and 2,6-DNOPC isomers to their respective phenols.[3] Alternatively, the reaction time can be shortened by heating at an elevated temperature (e.g., 40°C).[3]
- **Neutralization (Optional but Recommended):** Prior to injection, the hydrolysate can be neutralized with a small volume of a suitable acid (e.g., acetic acid) to improve chromatographic peak shape and protect the analytical column.

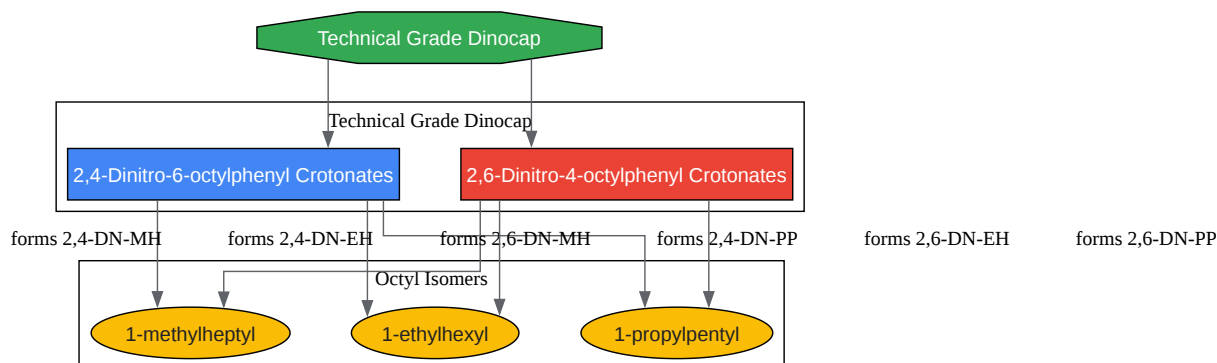
LC-MS/MS Analysis

- **Chromatographic Separation:** The hydrolyzed extract is injected into an LC-MS/MS system. A reverse-phase C18 column is typically used for the separation of the phenolic isomers. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate, is employed.
- **Mass Spectrometric Detection:** Detection is performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.[3] Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions selected for each phenolic isomer to ensure selectivity and sensitivity.

Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different isomeric groups of technical grade **dinocap**.

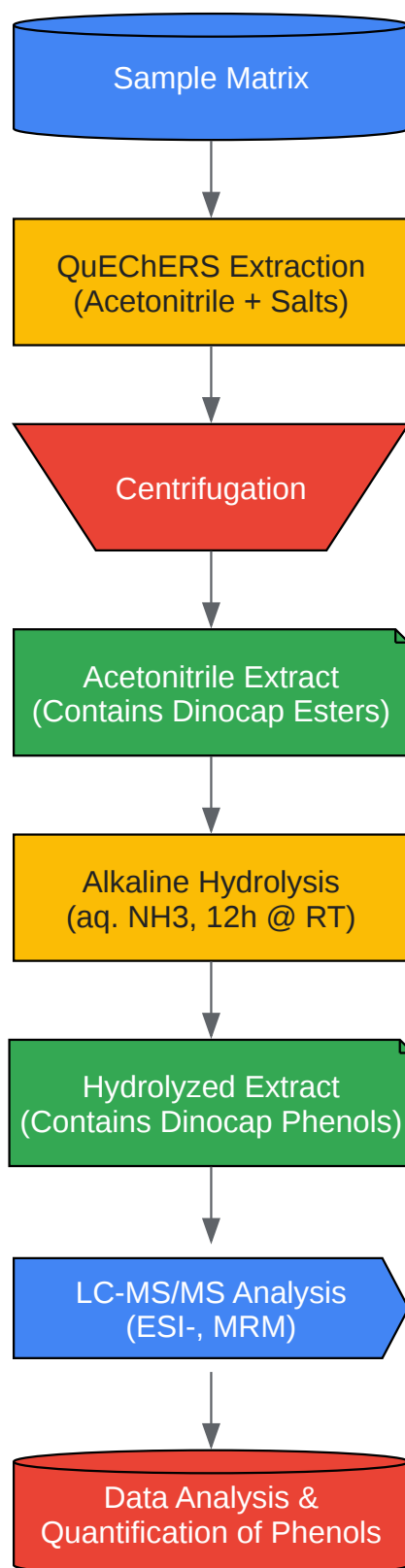


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Caption: Isomeric branching of technical grade **dinocap**.

Experimental Workflow

The diagram below outlines the experimental workflow for the analysis of **dinocap** isomers via hydrolysis and LC-MS/MS.



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Caption: Analytical workflow for **dinocap** isomer determination.

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